5-Fluoro-2-methyl-3-nitrobenzoic acid
Overview
Description
5-Fluoro-2-methyl-3-nitrobenzoic acid is an aromatic compound that contains a fluorine atom, a methyl group, and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Fluoro-2-methyl-3-nitrobenzoic acid typically involves the nitration of 5-Fluoro-2-methylbenzoic acid. The process can be summarized as follows:
Reaction Conditions: The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The key steps include:
Raw Material Handling: Ensuring the purity and availability of 5-Fluoro-2-methylbenzoic acid.
Reaction Optimization: Fine-tuning the reaction parameters such as temperature, concentration of reagents, and reaction time.
Product Isolation: Employing techniques like distillation, crystallization, and filtration to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Acid catalysts for esterification, such as sulfuric acid or hydrochloric acid.
Major Products Formed
Reduction: 5-Fluoro-2-methyl-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl 5-Fluoro-2-methyl-3-nitrobenzoate.
Scientific Research Applications
5-Fluoro-2-methyl-3-nitrobenzoic acid has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential drugs for cancer treatment.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-3-nitrobenzoic acid depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which affects the electron density of the aromatic ring and influences the compound’s reactivity in electrophilic and nucleophilic substitution reactions. The fluorine atom also plays a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Fluoro-3-nitrobenzoic acid: Similar structure but with different substitution pattern, leading to different reactivity and applications.
5-Fluoro-2-methoxy-3-nitrobenzoic acid:
Uniqueness
5-Fluoro-2-methyl-3-nitrobenzoic acid is unique due to the presence of both a fluorine atom and a nitro group on the same aromatic ring. This combination of substituents imparts distinct electronic and steric effects, making the compound valuable in various chemical transformations and applications.
Properties
IUPAC Name |
5-fluoro-2-methyl-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZCBPLTJBYJHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591941 | |
Record name | 5-Fluoro-2-methyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850462-64-5 | |
Record name | 5-Fluoro-2-methyl-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850462-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-methyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-methyl-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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